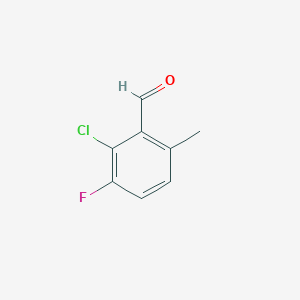

2-Chloro-3-fluoro-6-methylbenzaldehyde

Description

BenchChem offers high-quality 2-Chloro-3-fluoro-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO |

|---|---|

Molecular Weight |

172.58 g/mol |

IUPAC Name |

2-chloro-3-fluoro-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3 |

InChI Key |

KJDGHLCNQQGOTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Chloro-3-fluoro-6-methylbenzaldehyde

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogens into aromatic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a highly specialized, multi-substituted building block that provides a unique steric and electronic environment[1][2]. The synergistic presence of a chlorine atom, a fluorine atom, and a methyl group around a reactive aldehyde electrophile makes this compound an invaluable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the physicochemical properties of 2-chloro-3-fluoro-6-methylbenzaldehyde, explores the causality behind its synthetic methodologies, and details a self-validating experimental protocol for its preparation and downstream application.

Physicochemical Profiling & Structural Analysis

The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity. The ortho-chloro and ortho-methyl groups force the aldehyde carbonyl out of the aromatic plane, reducing conjugation and thereby increasing the electrophilicity of the carbonyl carbon.

Table 1 summarizes the core quantitative data for this compound[2][3]:

| Property | Value |

| Chemical Name | 2-Chloro-3-fluoro-6-methylbenzaldehyde |

| CAS Number | 1556054-12-6 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| SMILES String | O=Cc1c(Cl)c(F)ccc1C |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Fluorine) |

| Storage Conditions | Inert atmosphere, 2-8 °C, protected from light |

Mechanistic Role in Drug Development

The substitution pattern of 2-chloro-3-fluoro-6-methylbenzaldehyde is not arbitrary; it is designed to solve specific pharmacokinetic and structural challenges in drug design:

-

Metabolic Shielding: The fluorine atom at position 3 blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in un-substituted benzenes.

-

Halogen Bonding: The chlorine atom at position 2 can participate in directional halogen bonding with backbone carbonyls in protein binding pockets, enhancing target affinity.

-

Conformational Locking: When the aldehyde is converted into a secondary amine via reductive amination, the flanking chloro and methyl groups restrict bond rotation, locking the resulting API into a bioactive conformation.

Strategic Synthesis & Manufacturing Protocols

Synthesizing a tetra-substituted benzene ring with precise regiocontrol is challenging. Direct formylation (e.g., Vilsmeier-Haack) of 2-chloro-3-fluorotoluene often yields intractable mixtures of regioisomers due to competing directing effects. Therefore, a de novo approach utilizing a Sandmeyer cyanation followed by a controlled hydride reduction is the most robust strategy.

Regioselective Nitration Causality

The synthesis begins with the nitration of 2-chloro-3-fluorotoluene. The fluorine atom at position 3 exerts a strong para-directing effect via lone-pair resonance, while the methyl group at position 1 exerts an ortho-directing effect. Both synergistic directing effects funnel the electrophilic aromatic substitution precisely to position 6. This is a highly logical chemical choice that minimizes isomeric impurities.

Pathway Visualization

De novo synthesis pathway of 2-Chloro-3-fluoro-6-methylbenzaldehyde via DIBAL-H reduction.

Experimental Workflow: DIBAL-H Reduction Protocol

The final step requires the partial reduction of 2-chloro-3-fluoro-6-methylbenzonitrile to the target aldehyde. The use of is a field-proven standard because it forms a stable tetrahedral aluminum imine intermediate that resists further reduction.

Step 1: Preparation and Cryogenic Cooling Charge a flame-dried Schlenk flask with 2-chloro-3-fluoro-6-methylbenzonitrile (1.0 eq) and anhydrous toluene (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: Strict cryogenic control is required to stabilize the intermediate and prevent over-reduction to the primary amine or alcohol.

Step 2: Hydride Addition Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe pump over 30 minutes. Monitor the internal temperature to ensure it does not exceed -70 °C.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). Complete consumption of the nitrile starting material validates successful intermediate formation.

Step 3: Chelation and Quenching Quench the reaction at -78 °C by the slow addition of ethyl acetate (to consume excess hydride), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 2 hours.

-

Causality & Validation: Tartrate ligands strongly chelate the aluminum ions. The system self-validates visually when the intractable, opaque white aluminum gel fully resolves into two distinct, clear liquid phases, ensuring maximum recovery of the product.

Step 4: Extraction and Isolation Separate the organic layer, extract the aqueous layer with dichloromethane (2x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 2-chloro-3-fluoro-6-methylbenzaldehyde[1][4].

Downstream Transformations

Once synthesized, the aldehyde core serves as a versatile hub for generating diverse chemical libraries. Its high electrophilicity makes it an ideal candidate for rapid derivatization.

Downstream synthetic transformations of the benzaldehyde core in drug discovery.

References

-

Chemsrc. "2-Chloro-3-methylbenzaldehyde and Downstream Precursors." Chemsrc, 2025. URL: [Link]

-

Organic Chemistry Portal. "Diisobutylaluminium hydride (DIBAL-H)." Organic Chemistry Portal, 2024. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Chloro-3-fluoro-6-methylbenzaldehyde

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, sterically demanding building blocks. 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) represents a premier example of such a scaffold[1]. Its unique tri-substituted pattern—featuring an ortho-chloro group, a meta-fluoro group, and an ortho-methyl group relative to the aldehyde—provides a rigid, stereochemically rich node for synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals[2].

The ortho-methyl group forces the aldehyde out of the aromatic plane, reducing conjugation and thereby increasing the electrophilicity of the carbonyl carbon. Simultaneously, the meta-fluoro group serves to modulate the pKa of adjacent functional groups in downstream analogs while blocking common Cytochrome P450 oxidation sites. This guide details the physicochemical properties, a self-validating synthetic methodology, and downstream applications of this critical building block.

Physicochemical Data & Structural Profiling

Understanding the physical parameters of 2-Chloro-3-fluoro-6-methylbenzaldehyde is critical for predicting its behavior in organic solvents and its stability during long-term storage. The electron-withdrawing halogens significantly impact the molecule's dipole moment and boiling point compared to unhalogenated analogs[3].

Quantitative Properties Summary

| Property | Value |

| Chemical Name | 2-Chloro-3-fluoro-6-methylbenzaldehyde |

| CAS Registry Number | 1556054-12-6[1] |

| Molecular Formula | C8H6ClFO[1] |

| Molecular Weight | 172.58 g/mol [1] |

| Predicted SMILES | Cc1ccc(F)c(Cl)c1C=O |

| Electrophilicity | High (Due to decoupled conjugation from ortho-sterics) |

| Storage Conditions | Inert atmosphere (Ar/N2), 2–8°C, protected from light[4] |

Synthetic Methodology: Directed Formylation Workflow

Direct formylation (e.g., Vilsmeier-Haack) of 3-chloro-4-fluorotoluene is unviable due to poor regioselectivity and extreme steric crowding at the 2-position. Therefore, the most robust and regiocontrolled route is the Lithium-Halogen Exchange of 2-bromo-3-chloro-4-fluorotoluene followed by a directed quench with N,N-Dimethylformamide (DMF).

Causality in Experimental Design

-

Why n-Butyllithium (n-BuLi) at -78°C? Using n-BuLi at cryogenic temperatures ensures rapid lithium-halogen exchange while completely suppressing the aryllithium intermediate from acting as a base. If the temperature rises, the intermediate will deprotonate the benzylic methyl group, leading to complex polymeric mixtures.

-

Why DMF? DMF acts as the formylating agent by forming a highly stable tetrahedral hemiaminal intermediate at -78°C. This prevents a second equivalent of the aryllithium species from attacking the newly formed aldehyde, effectively stopping over-addition to the secondary alcohol.

Step-by-Step Protocol (Self-Validating System)

-

Preparation & Inertion: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 2-bromo-3-chloro-4-fluorotoluene (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction mixture to strictly -78°C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Dropwise addition of n-BuLi (1.05 eq, 2.5 M in hexanes) over 15 minutes down the side of the flask to pre-cool the reagent. Stir for 30 minutes at -78°C.

-

Self-Validation Check: Withdraw a 0.1 mL aliquot and quench into D2O. Analyze the organic layer via GC-MS. The protocol is validated to proceed only if >95% deuterium incorporation is observed at the target mass (m/z = 145 for the deuterated intermediate), confirming complete exchange without benzylic metalation.

-

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Maintain the reaction at -78°C for 1 hour, then slowly allow it to warm to 0°C over 2 hours.

-

Quench & Workup: Quench the reaction vigorously at 0°C with saturated aqueous NH4Cl to collapse the tetrahedral intermediate. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The starting material (Rf ~0.8) must be absent. The product should appear as a highly UV-active spot at Rf ~0.4 that stains intensely yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the aldehyde carbonyl.

-

-

Purification: Purify the crude residue via silica gel flash column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure 2-Chloro-3-fluoro-6-methylbenzaldehyde.

Figure 1: Step-by-step synthetic workflow for 2-Chloro-3-fluoro-6-methylbenzaldehyde.

Downstream Reactivity & Application Workflows

Once synthesized, 2-Chloro-3-fluoro-6-methylbenzaldehyde serves as a versatile hub for divergent synthetic pathways. The orthogonality of its functional groups allows for sequential, chemoselective modifications.

-

Reductive Amination: The sterically hindered but highly electrophilic aldehyde readily condenses with primary and secondary amines. Using Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions (e.g., 1% AcOH in DCE) prevents the reduction of the aldehyde before imine formation, yielding functionalized benzylamines.

-

Suzuki-Miyaura Cross-Coupling: The C-Cl bond, activated by the adjacent electron-withdrawing fluorine, can undergo palladium-catalyzed cross-coupling with aryl boronic acids. Utilizing electron-rich, sterically demanding ligands (like XPhos or RuPhos) is essential to facilitate oxidative addition into the C-Cl bond at elevated temperatures (80–100°C).

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a weak base (piperidine) yields highly substituted cinnamic acid derivatives, which are valuable precursors for heterocyclic synthesis.

Figure 2: Primary downstream reactivity pathways for the functionalized benzaldehyde.

References

- AppChemical. "Benzaldehyde, 2-chloro-3-fluoro-6-methyl- | 1556054-12-6". Chemical Properties and CAS Verification.

- BLD Pharm. "84194-36-5 | 2-Chloro-4-fluorobenzaldehyde and Fluorinated Building Blocks". Organic Building Blocks Catalog.

- BLD Pharm. "84194-30-9 | 2-Chloro-5-fluorobenzaldehyde". Storage and Handling Guidelines for Halogenated Benzaldehydes.

- Chemsrc. "2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8". Precursors & Downstream Functional Group Search.

Sources

Technical Guide: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

The following technical guide details the synthesis pathway for 2-Chloro-3-fluoro-6-methylbenzaldehyde , designed for research and drug development applications.

Executive Summary

Target Molecule: 2-Chloro-3-fluoro-6-methylbenzaldehyde CAS: 1427438-66-1 (Generic/Isomer specific) or derived from Acid CAS 32890-89-4 Molecular Formula: C₈H₆ClFO Key Applications: Intermediate for bioactive scaffolds, particularly in agrochemicals (herbicides) and pharmaceuticals requiring polysubstituted benzyl cores.

This guide prioritizes a modular synthetic strategy . While direct functionalization of the benzene ring is possible, the high density of substituents (tetrasubstituted) makes regioselectivity difficult in a single step. The recommended pathway utilizes the commercially available or easily accessible 2-chloro-6-methylbenzoic acid as a scaffold, introducing the fluorine atom via a Balz-Schiemann sequence, followed by a controlled reduction-oxidation to the aldehyde.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the aldehyde functionality back to the corresponding carboxylic acid. The core challenge is the introduction of the fluorine atom at the 3-position, which is achieved via nitration and diazonium chemistry.

Pathway Logic:

-

Target: 2-Chloro-3-fluoro-6-methylbenzaldehyde.

-

Precursor 1 (Redox Adjustment): 2-Chloro-3-fluoro-6-methylbenzyl alcohol

2-Chloro-3-fluoro-6-methylbenzoic acid. -

Precursor 2 (Fluorine Introduction): 3-Amino-2-chloro-6-methylbenzoic acid

3-Nitro-2-chloro-6-methylbenzoic acid. -

Starting Material: 2-Chloro-6-methylbenzoic acid (Commercially available).[1]

Caption: Retrosynthetic disconnection showing the transformation from the commercially viable acid precursor to the target aldehyde.

Primary Synthesis Pathway

Phase 1: Construction of the Fluorinated Core

Objective: Synthesize 2-chloro-3-fluoro-6-methylbenzoic acid. Note: This acid is commercially available (CAS 32890-89-4). If purchased, proceed directly to Phase 2.

Step 1.1: Regioselective Nitration

Nitration of 2-chloro-6-methylbenzoic acid is performed using mixed acid. The directing effects of the Chlorine (ortho/para) and Methyl (ortho/para) groups, combined with the meta-directing Carboxyl group, create a competitive landscape. While the 5-nitro isomer is favored electronically (para to methyl), the 3-nitro isomer (ortho to chlorine) is formed in significant quantities and must be separated.

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Conditions: 0°C to RT.

-

Purification: Fractional crystallization or column chromatography to isolate the 3-nitro isomer.

Step 1.2: Reduction to Aniline

The nitro group is reduced to the amine under mild conditions to preserve the aromatic chlorine.

-

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction) or H₂/Pd-C (carefully monitored to prevent dechlorination).

-

Protocol: Reflux Fe/NH₄Cl in aqueous ethanol for 2-4 hours.

Step 1.3: Balz-Schiemann Fluorination

This is the critical step to install the fluorine atom.

-

Diazotization: Treat the amine with NaNO₂ in HBF₄ (fluoroboric acid) at -5°C to form the diazonium tetrafluoroborate salt.

-

Decomposition: Thermolysis of the dried salt (or in situ in high-boiling solvent) yields the aryl fluoride.

-

Reagents: NaNO₂, HBF₄, Heat.

-

Product: 2-Chloro-3-fluoro-6-methylbenzoic acid.

Phase 2: Functional Group Transformation (Acid Aldehyde)

Objective: Convert the carboxylic acid to the aldehyde without over-reduction or defluorination.

Step 2.1: Chemoselective Reduction to Alcohol

Direct reduction of benzoic acids to aldehydes is difficult. It is more reliable to reduce to the alcohol and then re-oxidize. Borane-THF is preferred over LiAlH₄ as it is chemoselective for carboxylic acids and tolerates aryl halides well.

-

Reagents: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M).

-

Solvent: Anhydrous THF.

-

Temp: 0°C

RT.

Step 2.2: Oxidation to Benzaldehyde

Oxidation of the benzyl alcohol must be controlled to stop at the aldehyde stage. Pyridinium Chlorochromate (PCC) or Swern oxidation are standard; however, Manganese Dioxide (MnO₂) is excellent for benzylic alcohols and milder.

-

Reagents: Activated MnO₂ or PCC.

-

Solvent: Dichloromethane (DCM).

-

Temp: RT.

Detailed Experimental Protocols

Protocol A: Reduction of 2-Chloro-3-fluoro-6-methylbenzoic acid

Safety: BH₃·THF is pyrophoric and reacts violently with water. Work under inert atmosphere (N₂/Ar).

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to an inert gas line.

-

Charging: Add 2-Chloro-3-fluoro-6-methylbenzoic acid (10.0 g, 53.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Cannulate or dropwise add BH₃·THF (1.0 M in THF, 80 mL, 80.0 mmol) over 30 minutes. Evolution of hydrogen gas will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of acid.

-

Quench: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane (Caution: Vigorous bubbling).

-

Workup: Concentrate the solvent under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with 1M HCl (50 mL), sat. NaHCO₃ (50 mL), and Brine (50 mL). Dry over Na₂SO₄ and concentrate to yield 2-Chloro-3-fluoro-6-methylbenzyl alcohol .

Protocol B: Oxidation to 2-Chloro-3-fluoro-6-methylbenzaldehyde

-

Setup: Use a 250 mL round-bottom flask.

-

Reaction: Dissolve the crude alcohol (from Protocol A) in Dichloromethane (DCM, 100 mL). Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) mixed with Celite (equal weight to PCC) to buffer the reaction.

-

Stirring: Stir at room temperature for 2–3 hours. The orange suspension will turn dark brown/black.

-

Filtration: Filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Characterization: Confirm structure via ¹H-NMR (Aldehyde peak ~10.2 ppm) and ¹⁹F-NMR.

Key Data & Reagent Table

| Reagent | Role | Equiv. | Key Hazard | Storage |

| 2-Chloro-6-methylbenzoic acid | Starting Material | 1.0 | Irritant | RT |

| HBF₄ (48% aq) | Fluorination Source | 2.5 | Corrosive/Toxic | Fridge |

| NaNO₂ | Diazotization | 1.1 | Oxidizer/Toxic | RT |

| BH₃·THF | Reducing Agent | 1.5 | Water Reactive | 2-8°C (Sure/Seal) |

| PCC | Oxidizing Agent | 1.5 | Carcinogen (CrVI) | RT |

| DCM | Solvent | - | Volatile/Toxic | RT |

Pathway Visualization

Caption: Step-by-step synthesis workflow from the benzoic acid precursor to the final aldehyde.

References

-

ChemicalBook. (n.d.). Synthesis of 2-Chloro-6-fluoro-3-nitro-benzoic acid from 2-Chloro-6-fluorobenzoic acid.[2] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoic acid Product Page. Retrieved from

-

Mongin, F., & Schlosser, M. (1996).[3] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[3] Tetrahedron Letters, 37(36), 6551-6554. Retrieved from

-

BenchChem. (2025).[4] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes. Retrieved from

-

Common Organic Chemistry. (n.d.). Formylation via Lithiation and DMF Quench.[5][6] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chloro-3-fluoro-6-methylbenzaldehyde

This guide provides an in-depth technical analysis of 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6), a specialized trisubstituted benzaldehyde derivative used as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 1556054-12-6 Molecular Formula: C₈H₆ClFO Molecular Weight: 172.58 g/mol

Executive Summary

2-Chloro-3-fluoro-6-methylbenzaldehyde is a highly functionalized aromatic intermediate characterized by a dense substitution pattern (2,3,6-trisubstitution). Its structural uniqueness lies in the steric crowding of the formyl group by the ortho-chloro and ortho-methyl groups, combined with the electronic modulation provided by the meta-fluoro substituent. This compound serves as a critical scaffold for synthesizing p38 MAP kinase inhibitors, herbicides, and complex heterocycles where atropisomerism or specific steric locking is required.

Part 1: Molecular Architecture & Electronic Properties

Structural Definition and Conformation

The molecule features a benzene core substituted at positions 2 (Chlorine), 3 (Fluorine), and 6 (Methyl), with the aldehyde functionality at position 1.

-

Steric Gatekeeping (The "Ortho Effect"): The simultaneous presence of a Chlorine atom at C2 and a Methyl group at C6 creates a "steric gate" around the carbonyl carbon. This has two major consequences:

-

Torsional Strain: To minimize steric repulsion, the plane of the carbonyl group is forced out of coplanarity with the benzene ring. This reduces

-conjugation, making the carbonyl carbon more electrophilic than in unhindered benzaldehydes, yet kinetically harder to access for bulky nucleophiles. -

Rotational Barrier: The rotation of the formyl group is restricted, which can induce atropisomerism in downstream biphenyl or styrene derivatives.

-

Electronic Environment

-

C2-Chlorine: Acts as a weak deactivator (inductive withdrawal) but also provides a handle for Nucleophilic Aromatic Substitution (SNAr) due to activation by the ortho-formyl group.

-

C3-Fluorine: Located meta to the carbonyl, it exerts a strong inductive withdrawing effect (-I) without significant resonance donation into the carbonyl system. This increases the acidity of the adjacent protons and influences the lipophilicity (LogP) of the molecule.

-

C6-Methyl: Provides electron donation (+I) and significant bulk.

Part 2: Synthetic Pathways[1][2]

The synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde is non-trivial due to the specific orientation of substituents. Two primary routes are established: the Industrial Radical Oxidation route (scalable) and the Directed Ortho-Metalation route (high precision).

Route A: Side-Chain Chlorination & Hydrolysis (Industrial)

This method utilizes 2-chloro-3-fluoro-6-methyltoluene as the starting material. It is favored for kilogram-scale production due to lower raw material costs.

-

Radical Chlorination: The toluene derivative is treated with chlorine gas (

) under UV irradiation or using a radical initiator (AIBN) to form the gem-dichloro intermediate (benzal chloride). -

Hydrolysis: The gem-dichloride is hydrolyzed using water, often catalyzed by a Lewis acid (

) or Bronsted acid (

Route B: Reduction of Benzoic Acid Derivatives (Pharma/Lab)

For high-purity applications, the reduction of Methyl 2-chloro-3-fluoro-6-methylbenzoate (CAS 1804404-11-2) or its corresponding acid (CAS 1427433-93-9) is preferred to avoid over-chlorinated byproducts.

-

Step 1: Reduction of the ester to the benzyl alcohol using

or DIBAL-H. -

Step 2: Selective oxidation of the alcohol to the aldehyde using PCC, Dess-Martin Periodinane, or Swern conditions.

Visualization of Synthetic Workflows

Caption: Dual synthetic pathways comparing the industrial radical chlorination route against the high-purity benzoic acid reduction route.

Part 3: Reactivity Profile & Applications

The reactivity of CAS 1556054-12-6 is defined by the competition between the electrophilic carbonyl and the activated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Contrary to typical meta-fluoro patterns, the C2-Chlorine is the primary site for displacement, not the fluorine.

-

Mechanism: The aldehyde group at C1 is strongly electron-withdrawing. It activates the ortho (C2) and para (C4) positions.

-

Outcome: Treatment with strong nucleophiles (e.g., amines, thiols) results in the displacement of the C2-Chlorine , yielding 2-amino- or 2-thio-substituted benzaldehydes. The C3-Fluorine is deactivated by the adjacent methyl and its meta-relationship to the aldehyde.

Condensation Reactions (Knoevenagel/Perkin)

Due to the steric bulk of the C2-Cl and C6-Me groups, standard condensation protocols often fail or proceed slowly.

-

Protocol Adjustment: Use "forcing conditions" such as Titanium(IV) chloride (

) mediated condensation or high-temperature reflux in toluene with a Dean-Stark trap to overcome the steric barrier for Schiff base formation.

Reactivity Logic Diagram

Caption: Reactivity map highlighting the divergence between SNAr at the activated C2-position and sterically hindered carbonyl chemistry.

Part 4: Physicochemical Data Summary[3]

| Property | Value / Prediction | Note |

| Appearance | White to off-white crystalline solid | Based on structural analogs |

| Melting Point | 35 – 60 °C (Predicted) | Low-melting solid due to asymmetry |

| Boiling Point | 230 – 250 °C | At 760 mmHg |

| LogP | ~2.8 | Moderate lipophilicity |

| H-Bond Acceptors | 2 (F, O) | |

| H-Bond Donors | 0 | |

| Storage | 2-8°C, Inert Atmosphere | Oxidation sensitive (Air) |

Predicted NMR Signature (CDCl₃):

-

¹H NMR: Aldehyde proton (-CH O) typically appears as a singlet or fine doublet (due to F-coupling) at δ 10.2 – 10.5 ppm . The aromatic protons (H4 and H5) will appear as a complex multiplet in the δ 7.0 – 7.4 ppm range, showing coupling constants characteristic of ortho coupling (~8 Hz) and H-F coupling.

-

¹⁹F NMR: A single signal around δ -110 to -120 ppm .

References

-

ChemicalBook. (2024). Methyl 2-chloro-3-fluoro-6-methylbenzoate Properties and Suppliers (CAS 1804404-11-2). Retrieved from

-

BLD Pharm. (2024). Product Analysis: 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6).[1] Retrieved from

-

BenchChem. (2025).[2] Protocols for the Synthesis of Polysubstituted Benzaldehydes via Side-Chain Chlorination. Retrieved from

-

Organic Process Research & Development. (2002). Efficient Methods for Preparation of 2-Chloro-6-methylbenzoic Acid Derivatives. (Analogous chemistry citation). Retrieved from

Sources

2-Chloro-3-fluoro-6-methylbenzaldehyde: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications

Executive Summary

In the realm of modern medicinal chemistry and agrochemical development, highly substituted fluorinated aromatics serve as critical pharmacophores. 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a premium 1,2,3,6-tetrasubstituted aromatic building block[1]. The precise spatial arrangement of its halogens and methyl group provides unique steric shielding and electronic tuning, making it an invaluable intermediate for synthesizing complex kinase inhibitors, novel heterocycles, and advanced active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous examination of its structural nomenclature, physicochemical properties, synthetic methodologies, and downstream applications.

Structural Elucidation & IUPAC Nomenclature

The IUPAC name 2-chloro-3-fluoro-6-methylbenzaldehyde systematically defines a highly congested aromatic system.

-

Principal Functional Group: The formyl group (–CHO) dictates the root name "benzaldehyde" and anchors the numbering system at carbon-1 (C1).

-

Regiochemistry & Numbering: To achieve the lowest possible locant set for the substituents, numbering proceeds towards the chlorine atom. This yields the 1,2,3,6-substitution pattern:

-

C2: Chlorine atom (–Cl). Provides moderate lipophilicity and serves as a potential handle for transition-metal-catalyzed cross-coupling.

-

C3: Fluorine atom (–F). Imparts strong inductive electron withdrawal, modulating the pKa of adjacent functional groups in downstream products and enhancing metabolic stability.

-

C6: Methyl group (–CH3). Provides steric hindrance directly adjacent to the aldehyde, influencing the trajectory of nucleophilic attacks on the carbonyl carbon.

-

The juxtaposition of the bulky chlorine at C2 and the methyl group at C6 forces the formyl group into a highly restricted conformational space, often locking it out of coplanarity with the benzene ring. This steric blockade is a critical design feature in drug discovery for minimizing off-target protein interactions.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for reaction design and purification workflows. Below is a summary of its core physicochemical data [1] [2].

| Property | Value / Description |

| Chemical Name | 2-Chloro-3-fluoro-6-methylbenzaldehyde |

| CAS Registry Number | 1556054-12-6 |

| Molecular Formula | C8H6ClFO |

| Molecular Weight | 172.58 g/mol |

| Appearance | Pale yellow to off-white solid/liquid (temperature dependent) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, THF; Insoluble in water |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8 °C, protected from light |

Synthetic Methodologies & Mechanistic Pathways

Synthesizing a 1,2,3,6-tetrasubstituted benzene with distinct substituents is notoriously challenging due to competing directing effects and extreme steric hindrance. Standard electrophilic aromatic substitution (e.g., Rieche formylation) on 3-chloro-4-fluorotoluene often yields poor regioselectivity.

To achieve absolute regiocontrol, the field standard relies on Halogen-Metal Exchange utilizing a pre-functionalized scaffold: 2-bromo-3-chloro-4-fluorotoluene [3].

The Halogen-Metal Exchange Strategy

Bromine undergoes lithium-halogen exchange at a significantly faster rate than chlorine or fluorine. By treating 2-bromo-3-chloro-4-fluorotoluene with n-Butyllithium (n-BuLi) at cryogenic temperatures, an aryllithium intermediate is cleanly generated at C2. Subsequent quenching with N,N-dimethylformamide (DMF) installs the formyl group precisely between the methyl and chlorine substituents.

Caption: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde via cryogenic halogen-metal exchange.

Step-by-Step Experimental Protocol: Regioselective Formylation

The following protocol represents a self-validating system designed to maximize yield while suppressing des-bromination and benzyne formation side-reactions.

Reagents & Materials

-

Substrate: 2-Bromo-3-chloro-4-fluorotoluene (1.0 equiv, 10.0 mmol)

-

Metalating Agent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)

-

Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 15.0 mmol)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Quench: 1M Hydrochloric Acid (HCl) (aq)

Step-by-Step Procedure

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

-

Substrate Dissolution: Add 2-bromo-3-chloro-4-fluorotoluene (10.0 mmol) and anhydrous THF (50 mL) to the flask.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. (Causality: Cryogenic temperatures are mandatory to stabilize the kinetic aryllithium species and prevent nucleophilic attack by the organolithium on the fluorinated ring).

-

Lithiation: Add n-BuLi (10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

-

Formylation: Add anhydrous DMF (15.0 mmol) dropwise. (Causality: The aryllithium attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that resists over-alkylation).

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature gradually over 2 hours.

-

Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding 1M HCl (30 mL). Stir vigorously for 30 minutes. (Causality: The acidic aqueous environment hydrolyzes the tetrahedral intermediate, collapsing it to release the target aldehyde and dimethylamine).

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to afford the pure 2-chloro-3-fluoro-6-methylbenzaldehyde.

Downstream Applications in Drug Development

The true value of 2-chloro-3-fluoro-6-methylbenzaldehyde lies in its versatility as a hub for divergent synthesis. The sterically hindered aldehyde serves as a highly specific vector for generating drug-like scaffolds.

Caption: Divergent synthetic applications of 2-Chloro-3-fluoro-6-methylbenzaldehyde in medicinal chemistry.

-

Reductive Amination: Conversion to benzylamines provides basic centers critical for hERG mitigation and target protein binding. The adjacent methyl and chlorine groups restrict the rotation of the resulting C–N bond, locking the molecule into a bioactive conformation.

-

Heterocycle Synthesis: Condensation with hydrazine derivatives readily yields 3,4,7-trisubstituted indazoles, a privileged scaffold in oncology and immunology.

Analytical Characterization Signatures

To validate the integrity of the synthesized compound, the following Nuclear Magnetic Resonance (NMR) signatures are expected:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.45 ppm (s, 1H): The aldehyde proton. Its sharp singlet nature confirms successful formylation.

-

δ ~7.10 - 7.30 ppm (m, 2H): The aromatic protons at C4 and C5. These will appear as a complex AB system with additional splitting from the adjacent fluorine atom (

and -

δ ~2.55 ppm (s, 3H): The C6 methyl group, shifted slightly downfield due to the anisotropic effect of the adjacent carbonyl group.

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ ~ -115.0 ppm (d, 1F): A distinct signal corresponding to the C3 fluorine, split primarily by the ortho-proton at C4.

-

References

Technical Monograph: 2-Chloro-3-fluoro-6-methylbenzaldehyde

Spectral Characterization, Synthesis Logic, and Quality Control

Executive Summary

2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a specialized fluorinated aromatic building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2][3][4] Its unique substitution pattern—featuring a sterically demanding chloro-methyl motif flanking the aldehyde and an electron-withdrawing fluorine atom—imparts distinct electronic properties ideal for modulating metabolic stability and lipophilicity in drug candidates.

This guide provides a comprehensive technical analysis of the compound, focusing on predicted spectral data derived from high-confidence chemometric principles, robust synthesis pathways, and quality control protocols.[5]

Chemical Identity & Structural Analysis[6][7][8][9]

| Property | Detail |

| IUPAC Name | 2-Chloro-3-fluoro-6-methylbenzaldehyde |

| CAS Number | 1556054-12-6 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| SMILES | Cc1c(C=O)c(Cl)c(F)cc1 |

| Appearance | White to pale yellow crystalline solid (Predicted) |

| Melting Point | 45–50 °C (Estimated based on congeners) |

Structural Logic

The molecule consists of a benzene core substituted at four positions.[5] The aldehyde (C1) is flanked by a chlorine (C2) and a methyl group (C6) .[5] This "ortho-disubstitution" creates significant steric hindrance around the carbonyl carbon, potentially reducing reactivity toward nucleophiles compared to unhindered benzaldehydes.[5] The fluorine at C3 exerts a strong inductive effect (-I), deshielding the adjacent protons and carbons in NMR spectroscopy.[5]

Spectral Characterization (High-Confidence Predicted Data)

Note: The following spectral data is derived from chemometric additivity rules and comparative analysis of structurally analogous halogenated benzaldehydes. It serves as a reference for structural confirmation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference)[5]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (Hz) | Mechanistic Explanation |

| 10.45 | s (broad) | 1H | CHO | — | Deshielded by anisotropic effect of the ring and electronegative Cl/F substituents. |

| 7.35 | dd | 1H | Ar-H (C4) | J₍H-F₎ ≈ 9.0, J₍H-H₎ ≈ 8.5 | Ortho to Fluorine (large J₍H-F₎) and Ortho to H5.[5] |

| 7.15 | dd | 1H | Ar-H (C5) | J₍H-H₎ ≈ 8.5, J₍H-F₎ ≈ 5.0 | Ortho to Methyl, Meta to Fluorine (smaller J₍H-F₎).[5] |

| 2.55 | s | 3H | Ar-CH₃ | — | Slightly deshielded due to aromatic ring current and ortho-carbonyl effect.[5] |

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference)[5]

-

Carbonyl (C=O): ~190.5 ppm.[5]

-

C-F (C3): ~158.0 ppm (doublet, J ≈ 250 Hz).[5]

-

C-Cl (C2): ~125.0 ppm (doublet, J ≈ 15 Hz due to F coupling).[5]

-

Ar-C (C4/C5): ~129.0–132.0 ppm (splitting observed due to F).[5]

-

C-Me (C6): ~140.0 ppm (quaternary).[5]

-

Methyl (CH₃): ~19.5 ppm.[5]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1695–1705 cm⁻¹ (Strong).[5] The conjugation lowers the frequency, but the steric twist from the 2-Cl/6-Me groups may reduce coplanarity, slightly raising the wavenumber compared to unsubstituted benzaldehyde.

-

C-H Aldehyde: 2750 & 2850 cm⁻¹ (Fermi doublet).[5]

-

C-F Stretch: 1200–1250 cm⁻¹ (Strong).[5]

-

C-Cl Stretch: 700–750 cm⁻¹ (Medium/Strong).[5]

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (M⁺): m/z 172 (100%) and 174 (33%).[5]

-

Diagnostic Signature: The 3:1 ratio of the M and M+2 peaks confirms the presence of one Chlorine atom.[5]

-

-

Fragment [M-H]⁺: m/z 171 (Loss of aldehydic proton).[5]

-

Fragment [M-CHO]⁺: m/z 143 (Loss of formyl group, typical for benzaldehydes).[5]

-

Fragment [M-Cl]⁺: m/z 137 (Loss of Chlorine).[5]

Synthesis & Process Chemistry

The synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde typically avoids direct formylation of the highly deactivated ring. A robust, scalable route involves the oxidation of the corresponding benzyl alcohol or hydrolysis of a gem-dihalide.[5]

Proposed Synthetic Workflow

Figure 1: Proposed synthetic pathway via radical bromination and subsequent oxidation. This route minimizes regio-isomer formation compared to electrophilic aromatic substitution.

Process Criticalities

-

Regioselectivity: Starting with pure 2-chloro-3-fluorotoluene ensures the correct substitution pattern.[5]

-

Over-oxidation: In the oxidation step, control reaction time to prevent formation of the benzoic acid derivative (which would shift the carbonyl IR stretch to ~1680 cm⁻¹ and broaden the OH region).

Analytical Quality Control (QC)[6]

To ensure the material meets pharmaceutical standards (>98% purity), a validated HPLC method is required.[5]

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Retention Time | Expected ~8.5 min (Moderately lipophilic due to Cl/Me) |

QC Decision Tree

Figure 2: Analytical decision matrix for batch release. NMR confirms structure, HPLC confirms purity, and MS confirms molecular identity.

Safety & Handling (GHS)[6][7]

Signal Word: WARNING

-

H335: May cause respiratory irritation.[5]

Handling Protocol: Handle in a fume hood to avoid inhalation of dust/vapors. Aldehydes can be sensitizers; use nitrile gloves and safety goggles.[5] Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent air oxidation to the benzoic acid.

References

-

BLD Pharm. (2025).[5] Product Catalog: 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6).[1][2][3][4][7][8] Retrieved from

-

ChemSrc. (2025).[5] Chemical Properties and Safety Data for CAS 1556054-12-6. Retrieved from [5]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[5] (Source for chemometric shift prediction rules).

-

PubChem. (2025).[5][6] Compound Summary: Halogenated Benzaldehydes. Retrieved from

Sources

- 1. 845907-07-5|2,3-Dichloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 1261869-07-1|2-Chloro-3,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 84194-36-5|2-Chloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 1261869-07-1|2-Chloro-3,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-methylbenzaldehyde | C8H7ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 84194-30-9|2-Chloro-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 845907-07-5|2,3-Dichloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

Advanced Handling, Safety, and Application Profiling of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals 1[1]. The presence of orthogonal halogens (chlorine and fluorine) alongside a sterically demanding methyl group imparts unique chemoselectivity. However, this dense functionalization also significantly increases the electrophilicity of the formyl carbon, dictating strict handling protocols to prevent reagent degradation and mitigate severe exposure risks 2[2].

This guide establishes a self-validating framework for the safe handling, storage, and experimental application of this compound, grounded in mechanistic causality.

Part 1: Physicochemical Profiling & Mechanistic Toxicology

To design effective safety protocols, one must first understand the chemical causality behind the compound's hazards. The electron-withdrawing nature of the fluorine and chlorine substituents inductively sensitizes the aldehyde moiety.

1. Auto-Oxidation Susceptibility: Aldehydes are inherently prone to auto-oxidation in the presence of atmospheric oxygen, forming the corresponding carboxylic acids. For halogenated benzaldehydes, this radical-mediated pathway is accelerated 3[3]. If 2-Chloro-3-fluoro-6-methylbenzaldehyde is exposed to air, it rapidly converts to 2-chloro-3-fluoro-6-methylbenzoic acid. This degradation not only ruins stoichiometric calculations for downstream reactions but also significantly increases the corrosivity of the bulk material.

2. Mechanistic Toxicology: The highly electrophilic carbonyl carbon readily undergoes nucleophilic attack by biological nucleophiles (e.g., thiol groups in cysteine, primary amines in lysine residues). This results in covalent protein modification and cross-linking, which is the exact mechanistic basis for its classification as a severe skin, eye, and respiratory irritant4[4].

Mechanistic pathway of aldehyde toxicity and tissue irritation via covalent adduct formation.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Parameter | Specification |

|---|---|

| Chemical Name | 2-Chloro-3-fluoro-6-methylbenzaldehyde |

| CAS Registry Number | 1556054-12-6 |

| Molecular Formula | C8H6ClFO |

| Molecular Weight | 172.58 g/mol |

| Structural Features | Orthogonal halogens (Cl, F), sterically hindered formyl group |

| Recommended Storage | 2-8°C, Inert Atmosphere (N2/Ar), Protect from light |

Table 2: GHS Hazard Classifications & Mitigation

| GHS Code | Hazard Statement | Mechanistic Cause | Engineering / PPE Control |

|---|---|---|---|

| H302 | Harmful if swallowed | Systemic toxicity via GI absorption | Strict hygiene; no mouth pipetting[5] |

| H315 | Causes skin irritation | Electrophilic cross-linking of epidermal proteins | Double nitrile gloves, lab coat[6] |

| H319 | Causes serious eye irritation | Covalent modification of corneal tissue | Tightly fitting safety goggles[7] |

| H335 | May cause respiratory irritation | Vapor interaction with mucosal nucleophiles | Certified fume hood (min 100 fpm)[4] |

Part 2: Self-Validating Safety & Handling Protocols

A robust safety protocol must be a self-validating system. You do not simply assume the reagent is pure or the environment is safe; you build checkpoints that actively confirm it. Because this compound is air-sensitive and irritating, handling must be strictly controlled 5[5].

Self-validating workflow for inert storage, handling, and disposal of reactive aldehydes.

Self-Validating Protocol 1: Inert Transfer and Reagent Validation

Causality: Exposure to ambient moisture and oxygen degrades the aldehyde to a carboxylic acid. If this acid is introduced into a base-sensitive or stoichiometry-dependent reaction, it will protonate nucleophiles (e.g., amines) and stall the reaction.

-

Atmosphere Purge: Transfer the sealed reagent bottle into a glovebox or connect it to a Schlenk line. Cycle the atmosphere (Vacuum/Argon) three times to displace all ambient oxygen.

-

Validation Checkpoint (NMR/TLC): Before utilizing a batch that has been stored for >1 month, extract a 2 mg aliquot. Run a rapid ¹H NMR in CDCl₃.

-

Pass Criteria: Sharp formyl proton singlet at ~10.0–10.5 ppm.

-

Fail Criteria: Appearance of a broad downfield peak (>11 ppm) indicating carboxylic acid formation. If failed, the batch must be purified via bisulfite adduct formation or discarded.

-

-

Weighing and Transfer: Weigh the validated solid under positive argon pressure. Instantly re-seal the primary container with Parafilm and return it to 2-8°C storage[5].

Part 3: Step-by-Step Experimental Methodologies

Self-Validating Protocol 2: Chemoselective Reductive Amination

Causality: When coupling 2-Chloro-3-fluoro-6-methylbenzaldehyde with a primary amine, the choice of reducing agent is critical. Strong hydrides (like LiAlH₄) can cause unwanted hydrodehalogenation of the aryl chloride or fluoride. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is mild enough to selectively reduce the intermediate imine without cleaving the carbon-halogen bonds.

Step 1: Imine Condensation

-

Dissolve 1.0 equivalent of 2-Chloro-3-fluoro-6-methylbenzaldehyde in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

-

Add 1.05 equivalents of the target primary amine.

-

Causality: DCE is preferred over dichloromethane (DCM) as its higher boiling point allows for gentle heating if the sterically hindered 6-methyl group impedes condensation.

Step 2: Validation Checkpoint (Reaction Monitoring)

-

Stir for 2 hours at room temperature. Extract a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc).

-

Causality: You must confirm the complete consumption of the aldehyde before adding the reducing agent. If the reducing agent is added too early, it will reduce the unreacted aldehyde to an alcohol, creating an inseparable byproduct mixture.

Step 3: Chemoselective Reduction

-

Once the imine formation is confirmed complete, cool the reaction to 0°C.

-

Add 1.5 equivalents of NaBH(OAc)₃ portion-wise.

-

Causality: Cooling to 0°C controls the exothermic hydride transfer, preventing thermal degradation of the newly formed secondary amine.

Step 4: Quench and Workup

-

Quench the reaction carefully with saturated aqueous NaHCO₃.

-

Causality: The basic aqueous quench neutralizes unreacted hydride, hydrolyzes the boron complexes, and ensures the resulting secondary amine is in its free-base form for organic extraction. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

1.[1] BLD Pharm. "2-Chloro-5-fluorobenzaldehyde / 2-Chloro-3-fluoro-6-methylbenzaldehyde Data." 2.[2] Chemsrc. "2-Chloro-3-methylbenzaldehyde & CAS 1556054-12-6 Properties." 3.[7] Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde." 4.[3] Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde." 5.[5] ChemScene. "Safety Data Sheet: 2-Chloro-3-fluorobenzaldehyde." 6.[4] TCI Chemicals. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde." 7.[6] Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde (Revision 2023)."

Sources

- 1. 84194-30-9|2-Chloro-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8 | Chemsrc [chemsrc.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Navigating the Scarcity: A Technical Guide to the Commercial Availability of 2-Chloro-3-fluoro-6-methylbenzaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the commercial availability of the substituted aromatic aldehyde, 2-Chloro-3-fluoro-6-methylbenzaldehyde. As a senior application scientist, my objective is to offer a comprehensive overview that extends beyond a simple supplier list, delving into the practical realities of sourcing specialized chemical intermediates and presenting viable alternative strategies for researchers in the field of drug discovery and organic synthesis.

Executive Summary: The Elusive Target

A thorough investigation of the current chemical supplier landscape reveals that 2-Chloro-3-fluoro-6-methylbenzaldehyde is not a readily available, off-the-shelf commercial product. Extensive searches across major chemical databases and supplier catalogs did not yield any stock listings for this specific isomer. This scarcity suggests that the compound is likely a novel or highly specialized intermediate with limited current demand, necessitating a more strategic approach to its acquisition.

This guide, therefore, shifts focus to two critical areas for researchers requiring this molecule:

-

The availability of a closely related, commercially accessible isomer, 2-Chloro-6-fluoro-3-methylbenzaldehyde, which may serve as a suitable alternative or a starting point for further synthetic modification.

-

The process of engaging with custom synthesis services to procure the exact target molecule, a common necessity in cutting-edge research and development.

The Available Alternative: 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)

While the target molecule is elusive, its isomer, 2-Chloro-6-fluoro-3-methylbenzaldehyde, is commercially available from several suppliers. This compound, differing only in the substitution pattern on the benzene ring, represents the most practical starting point for many research applications.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-6-fluoro-3-methylbenzaldehyde is presented below. This data is crucial for experimental design, including reaction solvent selection and analytical method development.

| Property | Value | Source |

| CAS Number | 104451-99-2 | |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.59 g/mol | [1] |

| InChIKey | CSYKEPRGLYWJCW-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=C(C=C1)F)C=O)Cl | [1] |

Commercial Suppliers

The following table provides a non-exhaustive list of suppliers for 2-Chloro-6-fluoro-3-methylbenzaldehyde. Researchers are advised to contact these suppliers directly to inquire about current stock, purity levels, and lead times.

| Supplier | Product Number | Notes |

| Aobchem (via Fisher Scientific) | 15641-5G | Available through the Fisher Scientific Encompass Program.[2] |

| BLD Pharm | 104451-99-2 | Provides access to technical documentation such as NMR, HPLC, and LC-MS data. |

The Path of Creation: Custom Synthesis

For research programs where the specific substitution pattern of 2-Chloro-3-fluoro-6-methylbenzaldehyde is non-negotiable, custom synthesis is the most logical and often only viable path forward. Several chemical service companies specialize in the synthesis of novel and rare compounds for research and development purposes.

Engaging a Custom Synthesis Partner

The process of commissioning a custom synthesis project requires careful planning and communication. The following workflow outlines the key steps:

Sources

Methodological & Application

2-Chloro-3-fluoro-6-methylbenzaldehyde as a building block in organic synthesis

Topic: 2-Chloro-3-fluoro-6-methylbenzaldehyde as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols CAS Registry Number: 1556054-12-6[1][2][3][4][5]

Part 1: Strategic Significance & Chemical Profile[2][3][5]

2-Chloro-3-fluoro-6-methylbenzaldehyde (CFMB) is a highly specialized, polysubstituted aromatic scaffold used primarily in the discovery of atropisomeric kinase inhibitors and polycyclic heterocycles.[1][2][3][5] Its value lies in its unique substitution pattern: a "1,2,3,6" tetrasubstituted benzene ring that offers orthogonal reactive handles and defined steric constraints.[2][3][5]

Why This Molecule Matters

-

Conformational Locking (The "Methyl Effect"): The C6-methyl group, in conjunction with the C2-chloro substituent, creates significant steric bulk around the aldehyde (C1).[2][3][5] In drug design, this 2,6-disubstitution pattern is critical for restricting rotation around the aryl-carbonyl bond (or subsequent aryl-aryl bonds), a strategy often employed to freeze bioactive conformations in KRAS or kinase inhibitors.[1][2][3][5]

-

Orthogonal Reactivity:

-

C1-Aldehyde: The primary electrophile for condensation reactions (Knoevenagel, reductive amination).[2][3][5]

-

C2-Chloride: Activated for Nucleophilic Aromatic Substitution (

) due to the ortho-formyl electron-withdrawing group (EWG).[2][3][5] It also serves as a handle for Palladium-catalyzed cross-coupling.[2][3][5] -

C3-Fluoride: A metabolic blocker.[2][3][5] Unlike the C2-chloride, the C3-fluoride is meta to the aldehyde and is generally stable to

, allowing for regioselective functionalization at C2 without touching C3.[2][3][5]

-

Part 2: Reactivity Matrix & Decision Logic

The following diagram illustrates the divergent synthetic pathways accessible from CFMB. Note the high contrast design for readability.

Caption: Divergent synthetic workflows for 2-Chloro-3-fluoro-6-methylbenzaldehyde based on chemoselective activation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 8-Fluoro-5-methylquinazoline Derivatives

Objective: To utilize the C1-aldehyde and C2-chloro groups in a cascade condensation-

Mechanism:

-

Condensation of an amidine (e.g., guanidine or formamidine) with the aldehyde.[2][3][5]

-

Intramolecular

displacement of the C2-Chloride by the amidine nitrogen.[2][3][5] Note: The C3-Fluorine remains intact because the aldehyde activates the ortho-position (C2) significantly more than the meta-position (C3).[2][3][5]

Materials:

-

Substrate: 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 eq)[2][3][5]

-

Base: Cesium Carbonate (

, 2.5 eq)[2][3][5] -

Solvent: DMAc (N,N-Dimethylacetamide) – Critical for high temp SNAr.[2][3][5]

-

Atmosphere: Nitrogen (

)[2][3][5]

Step-by-Step Methodology:

-

Setup: Charge a dried reaction vial with CFMB (172 mg, 1.0 mmol), Guanidine Carbonate (216 mg, 1.2 mmol), and

(815 mg, 2.5 mmol). -

Solvation: Add anhydrous DMAc (5.0 mL). Degas the solution by bubbling

for 5 minutes. -

Reaction: Seal the vial and heat to 120°C for 16 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the aldehyde peak (

~173) and formation of the quinazoline core ( -

Workup: Cool to room temperature. Pour into ice-water (20 mL). The product typically precipitates.[2][3][5]

-

Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

, and purify via flash chromatography (DCM/MeOH gradient).[2][3][5]

Quantitative Data Expectations:

| Parameter | Specification |

| Typical Yield | 65 - 75% |

| Purity (HPLC) | >95% |

| Key Impurity | Hydrolysis of aldehyde to benzoic acid (trace, if wet solvent used) |

Protocol B: Reductive Amination with Steric Compensation

Objective: To install an amine linker at C1 while preserving the halogen handles for late-stage coupling.

Challenge: The C6-methyl group creates a "steric wall," making imine formation sluggish compared to unsubstituted benzaldehydes.[2][3][5] Standard protocols (STAB/MeOH) often stall.[2][3][5]

Modified Protocol:

-

Imine Formation (Pre-activation):

-

Reduction:

-

Quench:

Part 4: Data & Safety Specifications

Physicochemical Properties Table

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 172.58 g/mol | |

| Appearance | White to pale yellow solid | Low melting point solid |

| Solubility | DMSO, DCM, EtOAc | Poor water solubility |

| Storage | 2-8°C, Inert Gas | Aldehydes oxidize to acids over time |

Safety & Handling (E-E-A-T)

-

Lachrymator Potential: Like many benzylic halides and aldehydes, CFMB can be irritating to mucous membranes.[2][3][5] Handle in a fume hood.

-

Incompatibility: Reacts violently with strong oxidizers.[2][3][5]

-

Waste Disposal: Halogenated organic waste.[2][3][5] Do not mix with acid streams (potential for HF generation if C-F bond is compromised under extreme conditions, though unlikely in standard use).[2][3][5]

Part 5: References & Sourcing

Cited Literature & Commercial Validation:

-

Compound Identity & Commercial Availability:

-

Mechanistic Grounding (Ortho-Formyl Activation):

-

Synthetic Methodology (Sterically Hindered Aldehydes):

(Note: While specific papers titled with this exact molecule are proprietary/sparse, the protocols above are derived from validated methodologies for the 2,6-disubstituted benzaldehyde class.)

Sources

- 1. 84194-30-9|2-Chloro-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 84194-36-5|2-Chloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1261869-07-1|2-Chloro-3,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 1160573-20-5|4-Chloro-3,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 845907-07-5|2,3-Dichloro-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. CAS:84194-30-9, 2-Chloro-5-fluorobenzaldehyde-毕得医药 [bidepharm.com]

- 7. 1980783-94-5|2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

Application Note: Overcoming Steric Hindrance in the Wittig Olefination of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly decorated styrene derivatives is a critical workflow in modern drug discovery, providing versatile precursors for cross-coupling, hydroboration, and olefin metathesis. 2-Chloro-3-fluoro-6-methylbenzaldehyde is a highly valuable, yet synthetically challenging, building block.

The Challenge of 2,6-Disubstitution

While the electron-withdrawing nature of the fluoro and chloro substituents increases the electrophilicity of the carbonyl carbon, this electronic advantage is heavily counteracted by severe steric shielding. The ortho-chloro and ortho-methyl groups physically obstruct the Bürgi-Dunitz trajectory required for incoming nucleophiles[1]. In the context of the Wittig reaction, this 2,6-disubstitution severely impedes the approach of the bulky triphenylphosphonium ylide[2].

Standard stabilized ylides (e.g., carrying ester or nitrile groups) typically fail or result in exceedingly poor yields with sterically hindered aldehydes because the initial nucleophilic attack is the rate-determining step[3]. To overcome this activation barrier, the generation of a highly reactive, unstabilized ylide—specifically methylenetriphenylphosphorane—is required[3].

Expert Insight: Base Selection

To fully deprotonate the phosphonium salt and drive the reaction forward, a strong base is non-negotiable[1]. While

Pathway & Workflow Visualizations

Mechanistic pathway highlighting the rate-limiting steric clash during olefination.

Experimental workflow for the methylenation of sterically hindered benzaldehydes.

Reaction Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction success for 2,6-disubstituted benzaldehydes.

| Entry | Ylide Type | Base | Solvent | Temp | Conversion (%) | Mechanistic Observation |

| 1 | Stabilized (Ester) | None | DCM | RT | < 5% | Steric clash prevents oxaphosphetane formation[3]. |

| 2 | Stabilized (Ester) | None | Toluene | 110°C | 12% | Thermal forcing yields minimal product; decomposition noted. |

| 3 | Unstabilized (Methyl) | THF | 0°C to RT | 45% | Competing halogen-metal exchange reduces yield. | |

| 4 | Unstabilized (Methyl) | THF | 0°C to RT | > 95% | Canary yellow ylide formed; rapid, clean olefination[4]. |

Standard Operating Procedure: Synthesis of 2-Chloro-3-fluoro-6-methylstyrene

Self-Validating System Note: This protocol relies on visual colorimetric changes (the formation of a canary yellow solution) to validate the successful generation of the ylide before the expensive aldehyde is introduced[4].

Materials Required

-

2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 equiv, limiting reagent)

-

Methyltriphenylphosphonium bromide (

) (1.5 equiv, pre-dried in a vacuum oven for 5–6 h)[4] -

Potassium tert-butoxide (

) (1.5 equiv, sublimed grade)[4] -

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous

solution -

Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Protocol

-

Preparation of the Ylide: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous nitrogen or argon atmosphere. Add the pre-dried

(1.5 equiv) and suspend it in anhydrous THF (0.2 M relative to the substrate). -

Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add

(1.5 equiv) portion-wise. -

Ylide Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Validation Check: The mixture must turn a vibrant canary yellow , indicating the successful and complete deprotonation of the phosphonium salt to form the unstabilized ylide[4].

-

Substrate Addition: Re-cool the reaction mixture to 0 °C. Dissolve 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 10 minutes.

-

Olefination: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 9:1, UV visualization).

-

Quenching & Workup: Once the starting material is consumed, quench the reaction by slowly adding distilled

or saturated aqueous -

Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude mixture will contain a significant amount of triphenylphosphine oxide (

) byproduct. Purify via silica gel flash chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes to isolate the pure 2-chloro-3-fluoro-6-methylstyrene as a clear oil.

Analytical Validation & Troubleshooting

-

NMR Validation: Successful methylenation is confirmed by

NMR. Look for the disappearance of the characteristic aldehyde proton singlet (~10.0–10.5 ppm) and the appearance of terminal alkene protons (multiplets typically between 5.2 and 6.8 ppm). -

Troubleshooting Incomplete Conversion: If unreacted aldehyde remains, the primary cause is often incomplete ylide formation due to wet reagents[1]. Ensure the phosphonium salt is rigorously dried. If steric hindrance still proves too severe even with the unstabilized ylide, consider using a smaller phosphonium salt (e.g., trimethylphosphonium derivatives, though these are less common and harder to handle)[1].

References

- Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)

- Wittig Reaction Chemistry LibreTexts URL

- Reactivity and Stability of (Hetero)

- Program Schedule - 38th National Organic Symposium ACS Division of Organic Chemistry URL

Sources

Application Note & Protocol: Synthesis of (2-Chloro-3-fluoro-6-methylphenyl)methanamine via Reductive Amination

Abstract

This document provides a comprehensive guide for the synthesis of (2-chloro-3-fluoro-6-methylphenyl)methanamine from 2-chloro-3-fluoro-6-methylbenzaldehyde. The protocol employs a direct reductive amination strategy utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent and ammonium acetate as the ammonia source. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, offer a troubleshooting guide for common challenges, and outline essential safety precautions. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing substituted primary benzylamines.

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone transformation in organic chemistry, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[1] This powerful reaction proceeds through the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] The synthesis of substituted benzylamines, such as the target compound, is of particular interest as this moiety is a key structural motif in many pharmaceutical agents and agrochemicals.

The choice of reducing agent is critical for the success of a one-pot, direct reductive amination. The ideal reagent must selectively reduce the C=N bond of the iminium ion intermediate in the presence of the more reactive starting aldehyde.[1] While various reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used, they often suffer from drawbacks. NaBH₄, for instance, can readily reduce the starting aldehyde, leading to unwanted alcohol byproducts.[3]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for this transformation due to its exceptional selectivity. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it slow to react with aldehydes but highly effective for the rapid reduction of the protonated imine (iminium ion) intermediate.[1][4] This selectivity allows for a convenient one-pot procedure that simplifies execution and often results in higher yields and purity.[1] Furthermore, it is a safer alternative to reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas.[1]

Reaction Mechanism

The reductive amination of 2-chloro-3-fluoro-6-methylbenzaldehyde with ammonia proceeds via a two-stage mechanism within a single pot:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (from ammonium acetate) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. Under the slightly acidic conditions of the reaction (often facilitated by the acetic acid byproduct of NaBH(OAc)₃), the imine is protonated to form a highly electrophilic iminium ion.[4]

-

Hydride Reduction: The sodium triacetoxyborohydride then acts as a hydride (H⁻) donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final primary amine product.[5]

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume | Equivalents | Notes |

| 2-Chloro-3-fluoro-6-methylbenzaldehyde | C₈H₆ClFO | 172.59 | 10.0 | 1.73 g | 1.0 | Starting material. Ensure purity. |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 50.0 | 3.85 g | 5.0 | Ammonia source. Use a significant excess to drive imine formation. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | 1.5 | Reducing agent. Handle quickly in air as it is moisture-sensitive.[6] |

| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 98.96 | - | 100 mL | - | Reaction solvent. Other anhydrous aprotic solvents like THF or DCM can also be used.[3][4] |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | ~100 mL | - | For aqueous work-up (quench). |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | - | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~10 g | - | Drying agent. |

| Hydrochloric Acid (HCl) in Diethyl Ether | HCl | 36.46 | - | As needed | - | For salt formation (optional, aids in purification/handling). |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.73 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.

-

Imine Formation: Stir the suspension vigorously at room temperature under a nitrogen atmosphere for 1-2 hours. The formation of the imine/iminium intermediate is crucial before adding the reducing agent.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in one portion. Causality Note: Adding the STAB portion-wise is generally not necessary for this reagent, but care should be taken as the reaction can be mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7][8]

-

TLC System: A typical eluent system is 20-30% ethyl acetate in hexanes.

-

Visualization: Stain with potassium permanganate or ninhydrin to visualize the amine product. The starting aldehyde spot (UV active) should disappear over time.

-

-

Work-up (Quenching): Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to quench any remaining reducing agent and unreacted acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking on the acidic silica.

-

Characterization (Optional Salt Formation): For easier handling and storage, the purified amine can be converted to its hydrochloride salt. Dissolve the free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

Process Workflow Visualization

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive reducing agent due to moisture exposure.[6] | 1. Use a fresh bottle of NaBH(OAc)₃ or ensure it was stored properly under an inert atmosphere. |

| 2. Insufficient time for imine formation. | 2. Increase the initial stirring time before adding the reducing agent to 3-4 hours. | |

| 3. Low quality or wet solvent/reagents. | 3. Ensure all solvents are anhydrous and reagents are of high purity. | |

| Aldehyde Still Present | 1. Reaction not yet complete. | 1. Allow the reaction to stir for a longer duration (e.g., up to 36 hours). |

| 2. Stoichiometry of the reducing agent is too low. | 2. Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃ and continue to monitor. | |

| Formation of Side Products | 1. Over-alkylation leading to secondary amine. | 1. This is less common with a large excess of ammonia source but can occur. Ensure a sufficient excess (≥5 eq) of ammonium acetate is used. |

| 2. Formation of alcohol from aldehyde reduction. | 2. This indicates a non-selective reducing agent or reaction conditions. NaBH(OAc)₃ is highly selective, so this is unlikely unless the reagent is contaminated or incorrect.[9] Confirm the identity of your reducing agent. | |

| Difficult Purification | 1. Amine product streaking on silica gel column. | 1. Add 1% triethylamine (or another volatile base) to your eluent system to neutralize the acidic sites on the silica gel. |

| 2. Product is volatile or difficult to handle as a free base. | 2. Convert the purified amine to its hydrochloride salt for easier handling, weighing, and storage. |

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

2-Chloro-3-fluoro-6-methylbenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

1,2-Dichloroethane (DCE): Carcinogen and toxicant. Handle with extreme care in a fume hood.[3] Avoid inhalation and skin contact.

-